Home > Products > Screening Compounds P45837 > 6-bromo-1,3-diethylquinazoline-2,4(1H,3H)-dione
6-bromo-1,3-diethylquinazoline-2,4(1H,3H)-dione -

6-bromo-1,3-diethylquinazoline-2,4(1H,3H)-dione

Catalog Number: EVT-4574889
CAS Number:
Molecular Formula: C12H13BrN2O2
Molecular Weight: 297.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione

Compound Description: This compound, also known as intermediate A1, is a key intermediate in the synthesis of Istradefylline, a drug used to treat Parkinson's disease. []

Compound Description: This compound was identified as an impurity in the synthesis of 6-amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione, an intermediate in the production of Istradefylline. []

Relevance: While not directly structurally similar to 6-bromo-1,3-diethyl-2,4(1H,3H)-quinazolinedione, its presence as an impurity in a related compound's synthesis suggests a potential synthetic pathway connection. Both compounds could share common starting materials or reaction intermediates. []

3-(3-Chloropropyl)-2,4(1H,3H)quinazolinedione

Compound Description: This compound is a quinazolinedione derivative synthesized from the reaction of anthranilonitrile and 3-chloropropyl isocyanate followed by treatment with hydrochloric acid. []

Relevance: This compound shares the core quinazolinedione structure with 6-bromo-1,3-diethyl-2,4(1H,3H)-quinazolinedione. The difference lies in the substituents at the 1 and 3 positions (chloropropyl vs. ethyl) and the presence of the bromine atom at the 6 position in the target compound. []

2,3,4,7-Tetrahydro-6H-pyrimido[1,2-c]quinazolin-6-one

Compound Description: This compound is synthesized through a double cyclization reaction of the urea formed from anthranilonitrile and 3-chloropropyl isocyanate. []

Relevance: This compound represents another structural variation on the quinazolinedione scaffold found in 6-bromo-1,3-diethyl-2,4(1H,3H)-quinazolinedione. It features a fused pyrimidine ring instead of the individual substituents seen in the target compound. []

3,4-Dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one

Compound Description: This compound is synthesized by reacting methyl anthranilate and 3-chloropropyl isocyanate, followed by treatment with potassium bicarbonate. []

Relevance: Similar to the previous compound, this compound also displays a modified quinazolinedione core, incorporating a fused oxazine ring. This highlights the versatility of the quinazolinedione scaffold in forming related structures. []

2-[(3-Chloropropyl)amino]-4H-3,1-benzoxazin-4-one

Compound Description: This compound is obtained by treating the urea formed from methyl anthranilate and 3-chloropropyl isocyanate with concentrated sulfuric acid. []

Relevance: This compound, while containing a benzoxazinone core instead of quinazolinedione, is synthesized from similar starting materials as the target compound. This suggests a close relationship in terms of synthetic pathways and potential for interconversion. []

2,4-Diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine

Compound Description: This compound is a key intermediate in the synthesis of 5-deazaaminopterin (1a) and its 5-methyl analogue (1b), which are potent anticancer agents. []

Overview

6-Bromo-1,3-diethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are characterized by their bicyclic structure, which consists of a benzene ring fused to a pyrimidine ring. This specific compound is notable for its bromine substitution at the sixth position and diethyl groups at the first and third positions of the quinazoline structure.

Source

The compound is primarily synthesized for research purposes and has been studied for its potential pharmacological applications. Its chemical identifiers include the CAS number 88145-89-5 and PubChem CID 617686.

Classification

6-Bromo-1,3-diethylquinazoline-2,4(1H,3H)-dione is classified within the broader category of heterocyclic compounds, specifically as a quinazoline derivative. It is recognized for its potential biological activities, including anti-inflammatory and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 6-bromo-1,3-diethylquinazoline-2,4(1H,3H)-dione can be achieved through several methods, typically involving the bromination of a suitable precursor followed by cyclization reactions.

  1. Bromination: The initial step involves the bromination of 1,3-diethylquinazoline-2,4-dione using bromine or a brominating agent in an appropriate solvent.
  2. Cyclization: The reaction conditions are optimized to promote the formation of the quinazoline ring system from the diethyl-substituted precursor.

Technical Details

The synthesis often requires controlling temperature and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor progress and confirm product identity.

Molecular Structure Analysis

Structure

The molecular formula of 6-bromo-1,3-diethylquinazoline-2,4(1H,3H)-dione is C12H14BrN2O2C_{12}H_{14}BrN_{2}O_{2}. The compound features:

  • A quinazoline core with two ethyl groups at positions 1 and 3.
  • A bromine atom at position 6.
  • Two carbonyl groups at positions 2 and 4.

Data

The molecular weight of the compound is approximately 284.15 g/mol. The structural representation can be depicted using various chemical drawing software or databases such as PubChem.

Chemical Reactions Analysis

Reactions

6-Bromo-1,3-diethylquinazoline-2,4(1H,3H)-dione can undergo several chemical reactions typical for quinazolines:

  1. Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under suitable conditions.
  2. Reduction Reactions: The carbonyl groups may undergo reduction to form corresponding alcohols or amines.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) to achieve desired selectivity and yield.

Mechanism of Action

Process

The mechanism of action for compounds like 6-bromo-1,3-diethylquinazoline-2,4(1H,3H)-dione typically involves interaction with biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  2. Receptor Modulation: It could modulate receptor activity, influencing various signaling pathways in cells.

Data

Research studies have indicated that derivatives of quinazolines exhibit significant biological activity against various cancer cell lines and inflammatory models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a crystalline solid.
  • Melting Point: Specific melting points can vary depending on purity but typically range around 100–150 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.

Relevant Data

Additional properties such as pKa values or specific reactivity profiles can be determined through experimental studies.

Applications

6-Bromo-1,3-diethylquinazoline-2,4(1H,3H)-dione has potential applications in various scientific fields:

  1. Pharmaceutical Research: Studied for its anti-cancer properties and potential as an anti-inflammatory agent.
  2. Chemical Biology: Used in biochemical assays to explore mechanisms involving quinazolines.
  3. Material Science: Potentially useful in developing new materials due to its unique structural properties.

Properties

Product Name

6-bromo-1,3-diethylquinazoline-2,4(1H,3H)-dione

IUPAC Name

6-bromo-1,3-diethylquinazoline-2,4-dione

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

InChI

InChI=1S/C12H13BrN2O2/c1-3-14-10-6-5-8(13)7-9(10)11(16)15(4-2)12(14)17/h5-7H,3-4H2,1-2H3

InChI Key

JIBHWPGZBNVHQI-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(=O)N(C1=O)CC

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=O)N(C1=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.